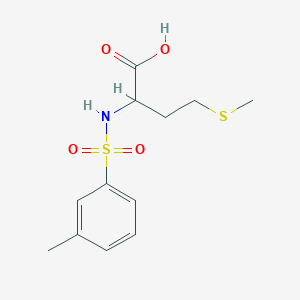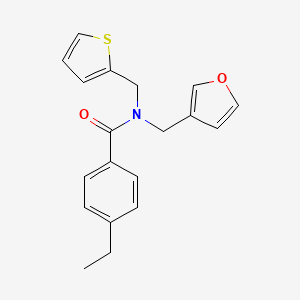
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as CP-471,474, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of azetidine compounds, which are known for their unique chemical properties and potential biological activities.
作用機序
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. This drug targets the phosphoinositide 3-kinase (PI3K) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, the drug can induce cell death and reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine depend on the specific disease or condition being studied. In cancer research, this drug has been shown to induce cell death and reduce the growth and proliferation of cancer cells. In inflammation research, this drug can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its specificity for the PI3K pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases and conditions. However, one limitation of using this drug is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One direction is to study its potential therapeutic applications in other diseases and conditions, such as autoimmune disorders and infectious diseases. Another direction is to develop more specific and potent inhibitors of the PI3K pathway, which can lead to more effective treatments for cancer and other diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this drug, which can inform its use in clinical settings.
合成法
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves several steps. The first step is the preparation of 3-chloro-4-methylbenzenesulfonyl chloride, which is then reacted with difluoromethylamine to form the intermediate product. The intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product.
科学的研究の応用
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this drug has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation is another area of research where this drug has shown promising results, as it can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJFCOYARCNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)



![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)


![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
